N-tert-butyl-6-hydrazinylpyridine-3-sulfonamide
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Overview
Description
N-tert-butyl-6-hydrazinylpyridine-3-sulfonamide is a chemical compound with the molecular formula C9H16N4O2S and a molecular weight of 244.31 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a tert-butyl group, a hydrazinyl group, and a sulfonamide group. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-6-hydrazinylpyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonamide with tert-butylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-6-hydrazinylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the specific reagents used.
Scientific Research Applications
N-tert-butyl-6-hydrazinylpyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-butyl-6-hydrazinylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonamide group may also interact with biological targets, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-6-hydrazinylpyridine-3-carboxamide
- N-tert-butyl-6-hydrazinylpyridine-3-phosphonamide
- N-tert-butyl-6-hydrazinylpyridine-3-thioamide
Uniqueness
N-tert-butyl-6-hydrazinylpyridine-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to its carboxamide, phosphonamide, and thioamide analogs. The sulfonamide group is known for its ability to enhance the compound’s solubility and reactivity, making it a valuable scaffold in medicinal chemistry and drug development .
Properties
IUPAC Name |
N-tert-butyl-6-hydrazinylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2S/c1-9(2,3)13-16(14,15)7-4-5-8(12-10)11-6-7/h4-6,13H,10H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOXAYWRWICCEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CN=C(C=C1)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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